

Anticancer Agent 143: A Novel Kinase Inhibitor for Targeted Cancer Therapy

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Compound of Interest		
Compound Name:	Anticancer agent 143	
Cat. No.:	B12376523	Get Quote

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Executive Summary

Agent 143 is a novel, orally bioavailable small molecule inhibitor targeting the constitutively active L858R mutation in Aberrant Kinase 1 (AK1), a key driver in a subset of aggressive melanomas. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Agent 143. In preclinical studies, Agent 143 has demonstrated high potency and selectivity for the mutant AK1 protein, leading to significant inhibition of tumor cell proliferation and induction of apoptosis. In vivo studies have further confirmed its anti-tumor efficacy with a favorable safety profile, positioning Agent 143 as a promising candidate for clinical development in patients with AK1-mutant melanoma.

Discovery and Lead Optimization

Agent 143 was identified through a high-throughput screening campaign of an in-house compound library against the recombinant AK1-L858R kinase domain. Initial hits were subjected to a rigorous lead optimization process, focusing on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies led to the

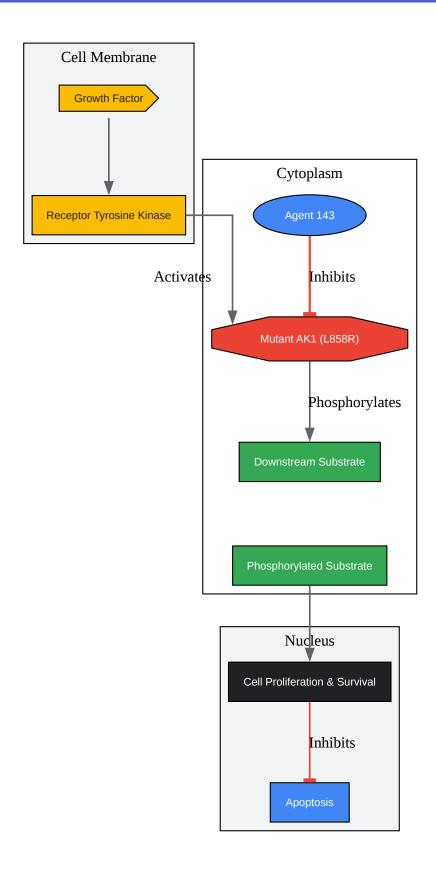


synthesis of over 200 analogs, culminating in the identification of Agent 143 as the lead candidate with the most promising overall profile.

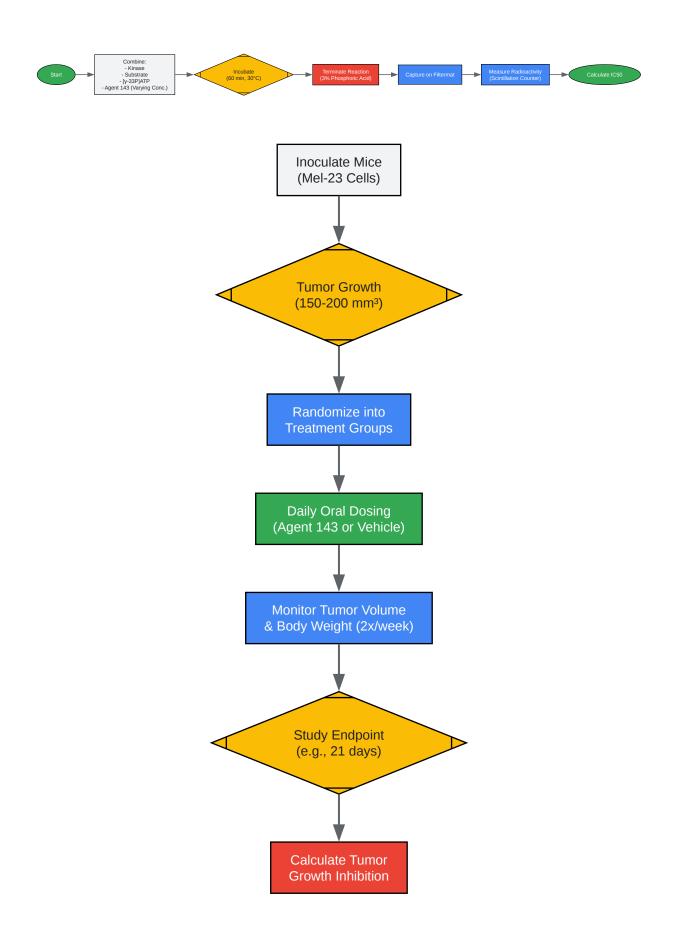
Mechanism of Action

Agent 143 functions as a potent and selective ATP-competitive inhibitor of the mutant AK1-L858R kinase. By binding to the ATP-binding pocket of the enzyme, Agent 143 blocks the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling cascade that drives tumor cell proliferation and survival.











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